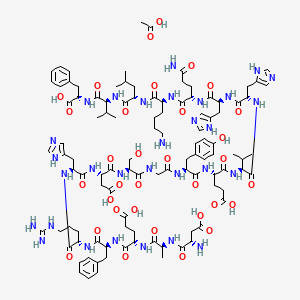
H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H is a peptide sequence that consists of 20 amino acids. This peptide is often associated with amyloid beta proteins, which are significant in the study of Alzheimer’s disease. The sequence is a part of the amyloid precursor protein, which, when cleaved, forms amyloid beta peptides that aggregate to form plaques in the brain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s alpha-amino group.
Coupling: of the next amino acid using a coupling reagent such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired sequence is assembled.
Cleavage: of the peptide from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
The peptide H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H can undergo various chemical reactions, including:
Oxidation: The methionine and cysteine residues, if present, can be oxidized.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase.
Major Products Formed
Oxidation: Oxidized methionine or cysteine residues.
Reduction: Reduced thiol groups.
Substitution: Mutated peptide sequences with altered amino acid residues.
Applications De Recherche Scientifique
The peptide H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Studied in the context of Alzheimer’s disease for its involvement in amyloid plaque formation.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting amyloid beta proteins.
Mécanisme D'action
The peptide exerts its effects primarily through its involvement in the formation of amyloid plaques. The amyloid precursor protein is cleaved by enzymes such as beta-secretase and gamma-secretase, resulting in the formation of amyloid beta peptides. These peptides aggregate to form insoluble fibrils that deposit in the brain, contributing to the pathogenesis of Alzheimer’s disease. The molecular targets include neuronal cells, where the aggregated peptides disrupt cellular function and induce neurotoxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amyloid beta (1-40): Another major variant of amyloid beta protein, consisting of 40 amino acids.
Amyloid beta (1-42): A closely related peptide that is also implicated in Alzheimer’s disease.
Amyloid beta (1-43): A less common variant with an additional amino acid at the C-terminus.
Uniqueness
The peptide H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H is unique due to its specific sequence and its role in the formation of amyloid plaques. Its ability to aggregate and form fibrils distinguishes it from other peptides and makes it a critical target for Alzheimer’s disease research.
Propriétés
Formule moléculaire |
C106H152N30O33 |
|---|---|
Poids moléculaire |
2374.5 g/mol |
Nom IUPAC |
acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C104H148N30O31.C2H4O2/c1-52(2)35-69(100(161)134-85(54(5)6)102(163)131-76(103(164)165)38-57-19-12-9-13-20-57)125-89(150)64(21-14-15-33-105)121-91(152)66(27-30-78(107)137)123-96(157)72(39-59-44-110-49-115-59)128-98(159)74(41-61-46-112-51-117-61)130-101(162)84(53(3)4)133-93(154)68(29-32-81(141)142)124-94(155)70(37-58-23-25-62(136)26-24-58)119-79(138)47-114-88(149)77(48-135)132-99(160)75(43-83(145)146)129-97(158)73(40-60-45-111-50-116-60)127-90(151)65(22-16-34-113-104(108)109)122-95(156)71(36-56-17-10-8-11-18-56)126-92(153)67(28-31-80(139)140)120-86(147)55(7)118-87(148)63(106)42-82(143)144;1-2(3)4/h8-13,17-20,23-26,44-46,49-55,63-77,84-85,135-136H,14-16,21-22,27-43,47-48,105-106H2,1-7H3,(H2,107,137)(H,110,115)(H,111,116)(H,112,117)(H,114,149)(H,118,148)(H,119,138)(H,120,147)(H,121,152)(H,122,156)(H,123,157)(H,124,155)(H,125,150)(H,126,153)(H,127,151)(H,128,159)(H,129,158)(H,130,162)(H,131,163)(H,132,160)(H,133,154)(H,134,161)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,164,165)(H4,108,109,113);1H3,(H,3,4)/t55-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,84-,85-;/m0./s1 |
Clé InChI |
BQAXJWARELOTTB-OIOOFTINSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CC(=O)O)N.CC(=O)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



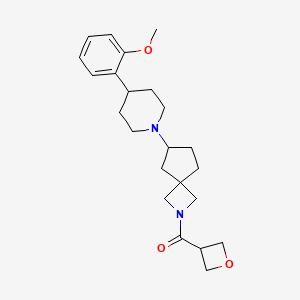
![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
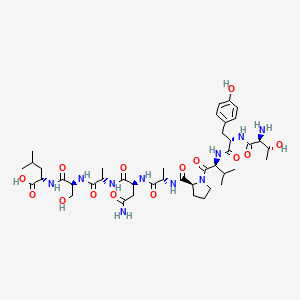
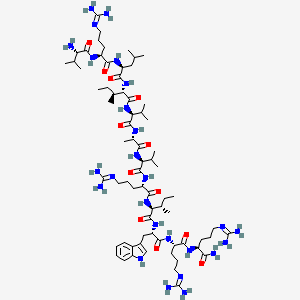
![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
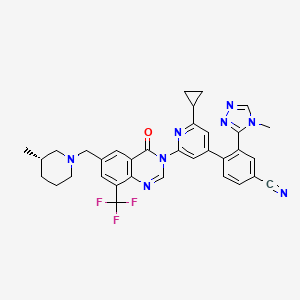
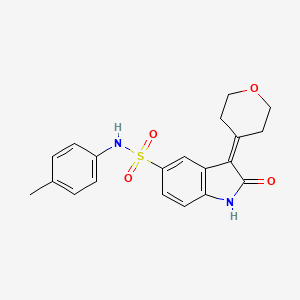
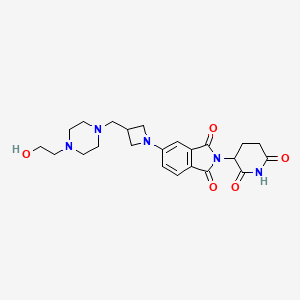
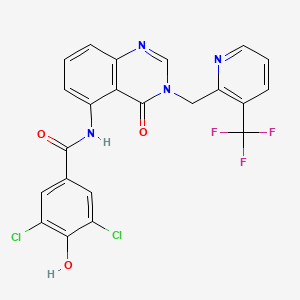
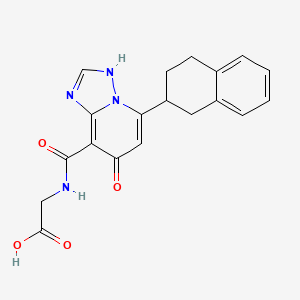
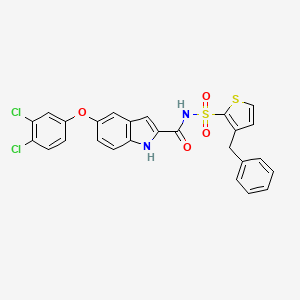
![[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol](/img/structure/B12380108.png)

